N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide
Description
N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide is a synthetic organic compound characterized by three key structural motifs:
- 2-Ethylhexyloxy group: A branched alkyl chain attached via an ether linkage to a benzene ring, enhancing lipophilicity and stability .
- 2-Methylprop-2-enamide: A reactive acrylamide derivative enabling polymerization or covalent binding .
Potential Applications:
- Polymer Science: The enamide group suggests utility in molecularly imprinted polymers (MIPs) or crosslinking agents .
- Pharmaceuticals: Structural parallels to tyrosine kinase inhibitors (e.g., compound) hint at possible bioactivity .
- UV Filters: Analogous to USP Iscotrizinol derivatives, the 2-ethylhexyl group may confer UV absorption properties .
Properties
CAS No. |
669010-09-7 |
|---|---|
Molecular Formula |
C18H27NO4S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[4-(2-ethylhexoxy)phenyl]sulfonyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H27NO4S/c1-5-7-8-15(6-2)13-23-16-9-11-17(12-10-16)24(21,22)19-18(20)14(3)4/h9-12,15H,3,5-8,13H2,1-2,4H3,(H,19,20) |
InChI Key |
NPKNAWRJNGMGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide typically involves multiple steps. One common approach is the sulfonation of 4-[(2-ethylhexyl)oxy]benzene, followed by the introduction of the 2-methylprop-2-enamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Enamide-Containing Compounds
a. N-(2-Arylethyl)-2-methylprop-2-enamides ()
- Structure : Lack the sulfonyl group but share the 2-methylprop-2-enamide core.
- Synthesis : Prepared via amine-acrylation with >80% yields, characterized by NMR and IR .
- Application : Used as MIP reagents due to polymerization-ready enamide groups.
Key Difference : The target’s sulfonyl group may enhance binding specificity in MIPs compared to simpler aryl-enamides.
b. Anti-Tumor Enamide Derivative ()
- Structure : Shares the enamide group but includes a pyrimidine core and fluorine substituents.
- Application : Inhibits tyrosine kinase, demonstrating anticancer activity .
Comparison : The target’s 2-ethylhexyl and sulfonyl groups could alter pharmacokinetics (e.g., increased lipophilicity) but may reduce bioavailability compared to ’s polar pyrimidine scaffold.
Sulfonamide Derivatives
a. N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Structure : Contains a sulfonamide group but replaces the enamide with azides.
- Application : Azide groups suggest click chemistry utility.
b. (2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitril ()
- Structure : Features a sulfonamide and propenenitrile group.
- Application : Unclear, but nitrile groups may serve as electrophiles in synthesis .
Key Insight : Sulfonamide derivatives are versatile; the target’s 2-ethylhexyloxy group may improve solubility in organic matrices compared to polar nitriles.
2-Ethylhexyloxy Benzene Derivatives (USP Standards, –5)
- Examples: USP Iscotrizinol Related Compounds G and I .
- Structure : Share the 2-ethylhexyloxy-benzene motif but include triazine or carbamate groups.
- Application : UV filters in sunscreens due to extended conjugation and stability .
Comparison : The target’s enamide may reduce UV efficacy compared to triazine-based USP compounds but could enable copolymerization with UV-stable polymers.
Biological Activity
Chemical Structure and Properties
N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide can be characterized by its unique chemical structure, which includes:
- A sulfonyl group attached to a benzene ring.
- An ether linkage provided by the 2-ethylhexyl group.
- An amide functional group contributing to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₃S |
| Molecular Weight | 303.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anti-inflammatory Effects
Compounds with sulfonamide groups are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could potentially inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibiting enzyme activity associated with bacterial cell wall synthesis.
- Modulating inflammatory pathways through the inhibition of specific signaling molecules.
Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various sulfonamide derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential for this compound in treating resistant infections.
Study 2: Anti-inflammatory Activity
Another investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that specific compounds significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro. This aligns with the expected biological activity of this compound, indicating its potential utility in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
